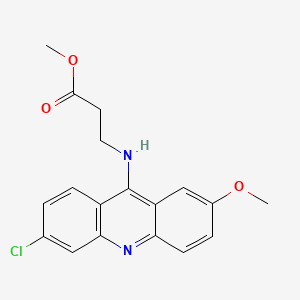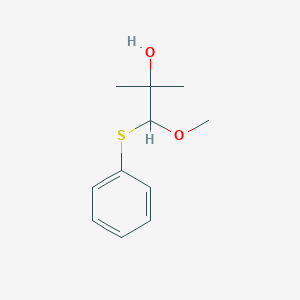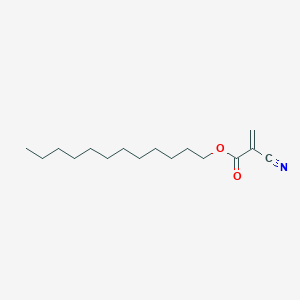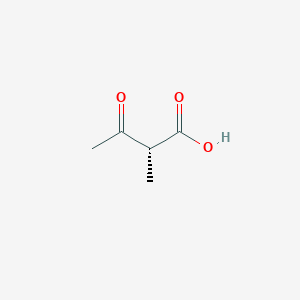
1,3,2-Benzothiazaphospholine, 5-chloro-2-phenyl-, 2-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Benzothiazaphospholine, 5-chloro-2-phenyl-, 2-sulfide is an organophosphorus compound that features a unique structure combining a benzothiazole ring with a phospholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzothiazaphospholine, 5-chloro-2-phenyl-, 2-sulfide typically involves the reaction of 2-aminothiophenol with phosphorus trichloride and an appropriate phenyl-substituted reagent. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Benzothiazaphospholine, 5-chloro-2-phenyl-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivative.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzothiazaphospholine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,2-Benzothiazaphospholine, 5-chloro-2-phenyl-, 2-sulfide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,3,2-Benzothiazaphospholine, 5-chloro-2-phenyl-, 2-sulfide involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes. These complexes can then participate in catalytic cycles or biological processes. The specific pathways and targets depend on the context of its application, such as its role in catalysis or its interaction with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,2-Benzothiazaphosphole, 5-chloro-2,3-dihydro-2-phenyl-, 2-sulfide
- 5-Chloro-2,1,3-benzothiadiazol-4-amine
Uniqueness
1,3,2-Benzothiazaphospholine, 5-chloro-2-phenyl-, 2-sulfide is unique due to its combination of a benzothiazole ring with a phospholine moiety. This structural feature imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
73713-80-1 |
|---|---|
Molekularformel |
C12H9ClNPS2 |
Molekulargewicht |
297.8 g/mol |
IUPAC-Name |
5-chloro-2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzothiazaphosphole |
InChI |
InChI=1S/C12H9ClNPS2/c13-9-6-7-12-11(8-9)14-15(16,17-12)10-4-2-1-3-5-10/h1-8H,(H,14,16) |
InChI-Schlüssel |
MEIXQUBZUCFTLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P2(=S)NC3=C(S2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)









![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
